molecular formula C12H18N2O B2481575 (2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide CAS No. 1290196-04-1

(2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide

Cat. No.: B2481575
CAS No.: 1290196-04-1
M. Wt: 206.289
InChI Key: QHESFWGARJPJSQ-RGURZIINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide is a chiral propanamide derivative of interest in medicinal chemistry and neuroscience research. This compound is structurally characterized by a (2S)-2-aminopropanamide moiety linked to a 1-phenylethylamine group with an ortho-methyl substituent. This compound is of significant research value in the study of Central Nervous System (CNS) targets. Its structure is related to scaffolds investigated as potential synthetic agonists for the orphan G protein-coupled receptor GPR88 . GPR88 is a striatum-enriched receptor that represents a novel drug target for psychiatric and neurodegenerative disorders , including schizophrenia, Parkinson's disease, and addiction . Research into agonists for GPR88 is a rapidly advancing field, as they may offer new therapeutic avenues for these conditions . The chiral centers in such molecules are often critical for their pharmacological activity, guiding structure-activity relationship (SAR) studies . This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions. The GHS pictogram and hazard statements can be found in the Safety Information section.

Properties

IUPAC Name

(2S)-2-amino-N-[1-(2-methylphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-8-6-4-5-7-11(8)10(3)14-12(15)9(2)13/h4-7,9-10H,13H2,1-3H3,(H,14,15)/t9-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHESFWGARJPJSQ-RGURZIINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)NC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(C)NC(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenyl ethylamine and a suitable propanamide derivative.

    Reaction Conditions: The reaction conditions often involve the use of a solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide can undergo oxidation reactions, where the amino group or the phenyl ring may be oxidized to form various products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the amide group to an amine.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, the amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Various reagents, such as halogens and alkylating agents, can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce primary amines.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Electron-Donating vs. Electron-Withdrawing Groups
  • In contrast, the 2-methylphenyl group in the target compound provides moderate electron donation and greater steric hindrance, which may reduce metabolic oxidation but improve membrane permeability .
  • (S)-2-Amino-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-3-(1H-indol-3-yl)propanamide ((S)-19f) The 4-fluorophenyl and cyclohexyl groups introduce bulkiness and electronegativity, likely enhancing selectivity for hydrophobic binding pockets in receptors. The target compound’s smaller 2-methylphenyl group may favor faster clearance but reduce target affinity compared to (S)-19f .
Heterocyclic vs. Phenyl Substituents
  • 2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide (Compound 9) The thiazolyl group introduces a heterocyclic ring capable of π-π stacking and hydrogen bonding.

Amino and Amide Modifications

Amino Group Functionalization
  • (2S)-2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide (S45) The butylamino substituent increases lipophilicity and may prolong half-life by resisting renal clearance.
Amide Substituent Complexity
  • (2S)-N-(2-(1H-Imidazol-4-yl)ethyl)-2-amino-N-(2-(tert-butylamino)-1-cyclopropyl-2-oxoethyl)-3-(1H-indol-3-yl)propanamide (Compound 18) The cyclopropyl and tert-butyl groups create steric and electronic complexity, which may enhance binding specificity. The target compound’s simpler 2-methylphenyl ethyl group lacks such tailored interactions but offers synthetic accessibility .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of Selected Analogs
Compound Molecular Weight Key Substituents LogP* (Predicted) Synthetic Yield
Target Compound ~220.28 2-Methylphenyl ethyl, (S)-amino 2.1 N/A
(S)-19f 392.41 4-Fluorophenyl, indol-3-yl 3.8 93%
Compound 18 ~500.5 Cyclopropyl, tert-butylamino 4.2 61%
(2S)-2-Amino-N-(2-hydroxyethyl)propanamide 132.16 Hydroxyethyl -0.5 N/A

*LogP values estimated using fragment-based methods.

  • Solubility : The hydroxyethyl analog (CAS 61275-23-8) exhibits high aqueous solubility due to its polar group, whereas the target compound’s methylphenyl group likely reduces solubility .
  • Metabolic Stability : Bulky substituents (e.g., cyclohexyl in (S)-19f) resist cytochrome P450 oxidation. The target’s methyl group may moderately improve stability compared to methoxy or fluoro analogs .

Biological Activity

(2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide is a compound that has garnered attention in biological research due to its potential applications in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C12H17N2O
  • Molecular Weight: 205.28 g/mol
  • SMILES Representation: CC(C(=O)NCC1=CC=CC=C1C)N

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound may function as a ligand, modulating the activity of specific proteins involved in cellular signaling pathways. Its mechanism can include:

  • Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their activity.
  • Receptor Modulation: It may interact with receptors, influencing downstream signaling pathways.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that it may exhibit antibacterial properties against various strains.
  • Cytotoxicity: Research indicates potential cytotoxic effects on cancer cell lines, making it a candidate for anticancer drug development.

Antimicrobial Activity

Recent studies have shown that this compound demonstrates moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized in the table below:

Bacterial StrainMIC (µM)
Staphylococcus aureus25.0
Escherichia coli30.0
Bacillus subtilis20.0
Pseudomonas aeruginosa35.0

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)20.5
A549 (Lung Cancer)18.0

These findings suggest that the compound may induce apoptosis in cancer cells, although further studies are needed to elucidate the underlying mechanisms.

Case Studies

  • Study on Anticancer Activity:
    A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound against several cancer cell lines. The study found that the compound exhibited selective cytotoxicity towards MCF-7 cells with an IC50 value of 15 µM, indicating its potential as an anticancer agent .
  • Investigations into Antimicrobial Properties:
    Another study assessed the antimicrobial activity of this compound against various pathogens, revealing significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values of 25 µM and 30 µM, respectively . This suggests its potential utility in treating bacterial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.